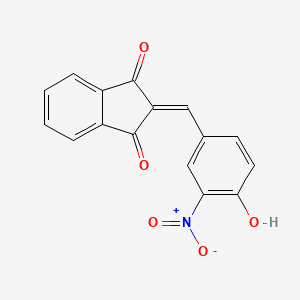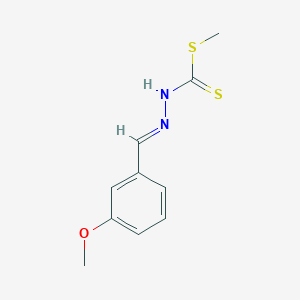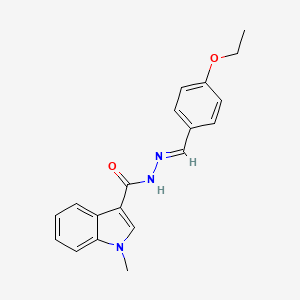
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide, also known as EMIH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMIH is a hydrazone derivative of indole, which is a common pharmacophore in many drugs. EMIH has shown promising results in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has been found to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that promote inflammation. It has also been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. In addition, N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various assays. However, there are also limitations to its use. N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has low solubility in water, which can make it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its efficacy.
将来の方向性
There are several future directions for research on N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide. One area of interest is in the development of N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide derivatives with improved solubility and bioavailability. Another area of interest is in the study of N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide's mechanism of action, which could provide insights into its potential applications in various diseases. Additionally, N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide could be further studied in preclinical and clinical trials to evaluate its safety and efficacy as a potential therapeutic agent.
合成法
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide can be synthesized through a multi-step reaction process. The first step involves the synthesis of 1-methyl-1H-indole-3-carbohydrazide, which is then reacted with 4-ethoxybenzaldehyde to produce N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide. The reaction is catalyzed by a base, and the product is purified through recrystallization.
科学的研究の応用
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-15-10-8-14(9-11-15)12-20-21-19(23)17-13-22(2)18-7-5-4-6-16(17)18/h4-13H,3H2,1-2H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIQONJXEHZXOK-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-indole-3-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

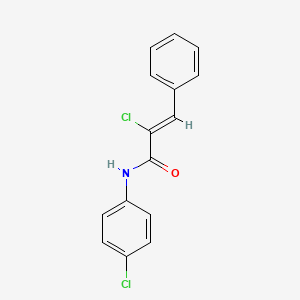
![4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5534134.png)
![N-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5534141.png)
![((1S)-1-{[6-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}propyl)amine](/img/structure/B5534148.png)
![N-(2-furylmethyl)-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5534155.png)
![N-2-pyridinyl-2-(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylthio)acetamide](/img/structure/B5534166.png)
![N-(4-chlorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5534167.png)
![butyl (4aS*,7aR*)-4-(2-pyridinylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5534177.png)
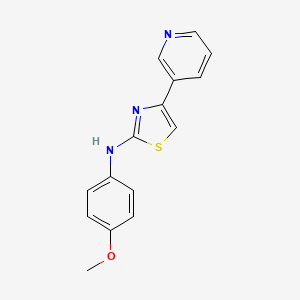
![6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5534186.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-fluoro-2-pyridinyl)-3-pyrrolidinyl]-1-propanesulfonamide hydrochloride](/img/structure/B5534193.png)

